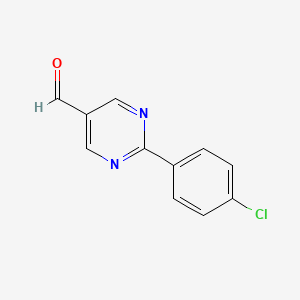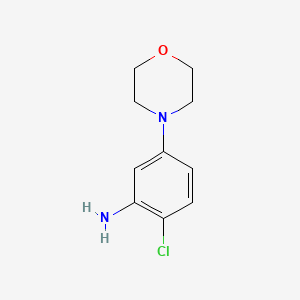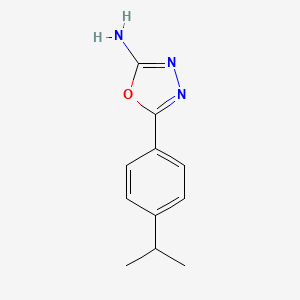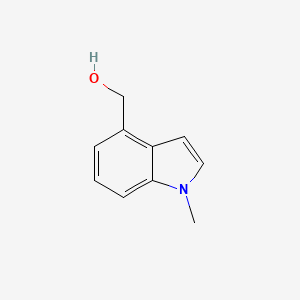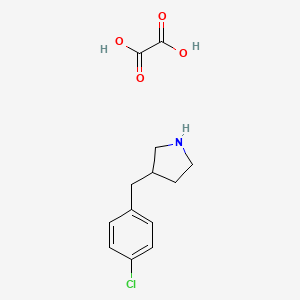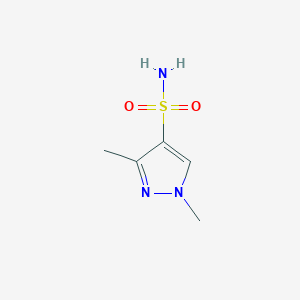
1,3-二甲基-1H-吡唑-4-磺酰胺
概述
描述
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its sulfonamide group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and material science .
科学研究应用
1,3-Dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against certain cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that sulfonamides typically act as competitive inhibitors of enzymes, which could suggest a similar mechanism for this compound .
Pharmacokinetics
It’s known that the compound is soluble in dmso and methanol, which could influence its bioavailability .
Result of Action
Related compounds have been shown to exhibit antiproliferative activity, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents for optimal stability . Its solubility in water and organic solvents like DMSO and methanol could also influence its action and efficacy .
生化分析
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with carbonic anhydrase isoenzymes, where 1,3-Dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor . This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is essential for maintaining acid-base balance in tissues. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound exhibits antiproliferative activity against certain cancer cell lines, such as HeLa and C6 cells . The modulation of cell signaling pathways by 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can lead to alterations in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,3-Dimethyl-1H-pyrazole-4-sulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of carbonic anhydrase isoenzymes, which disrupts the enzyme’s catalytic activity . This inhibition is achieved through the binding of the sulfonamide group to the active site of the enzyme, preventing the hydration of carbon dioxide. Additionally, 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function .
Temporal Effects in Laboratory Settings
The temporal effects of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can lead to sustained inhibition of carbonic anhydrase activity, resulting in persistent alterations in cellular function . These findings highlight the importance of considering the temporal aspects of this compound’s effects in experimental settings.
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit therapeutic effects, such as antiproliferative activity against cancer cells, without causing significant toxicity . At high doses, 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The primary metabolic pathway for this compound involves its biotransformation by liver enzymes, leading to the formation of metabolites that are subsequently excreted . The interaction of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide with metabolic enzymes can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, facilitated by transport proteins . Once inside the cell, 1,3-Dimethyl-1H-pyrazole-4-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The localization of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide within these subcellular compartments can impact its activity and function, highlighting the importance of understanding its distribution at the subcellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{1,3-Dimethyl-1H-pyrazole} + \text{Sulfonyl chloride} \rightarrow \text{1,3-Dimethyl-1H-pyrazole-4-sulfonamide} + \text{HCl} ]
Industrial Production Methods
Industrial production of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
相似化合物的比较
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide
- 3,5-Dimethyl-1H-pyrazole-4-sulfonamide
- 1-Methyl-1H-pyrazole-4-sulfonamide
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound in research and industry .
属性
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-53-2 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

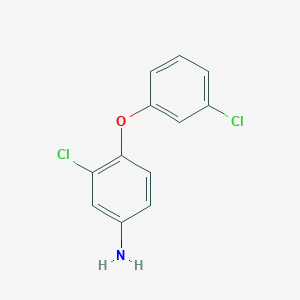


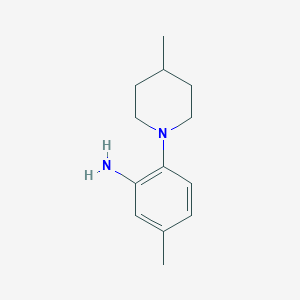
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
